
Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate is a synthetic organic compound characterized by the presence of a tert-butyl group, two fluorine atoms, a hydroxyl group, and an azepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate typically involves the reaction of tert-butyl azepane-1-carboxylate with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent, which introduces the fluorine atoms into the azepane ring. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This approach allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors also enhances the safety and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-fluorinated or de-hydroxylated products.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (6R)-3,3-difluoro-azepane-1-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and binding properties.
Tert-butyl (6R)-6-hydroxy-azepane-1-carboxylate: Lacks the fluorine atoms, which may reduce its binding affinity and selectivity.
Tert-butyl (6R)-3,3-dichloro-6-hydroxy-azepane-1-carboxylate: Contains chlorine atoms instead of fluorine, which may alter its chemical and biological properties
Uniqueness
Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate is unique due to the combination of its tert-butyl group, fluorine atoms, and hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H19F2NO3 |
|---|---|
Molekulargewicht |
251.27 g/mol |
IUPAC-Name |
tert-butyl (6R)-3,3-difluoro-6-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-6-8(15)4-5-11(12,13)7-14/h8,15H,4-7H2,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
BFAPMBBDPHTYKX-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CCC(C1)(F)F)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CCC(C1)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole](/img/structure/B13910881.png)
![tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B13910884.png)
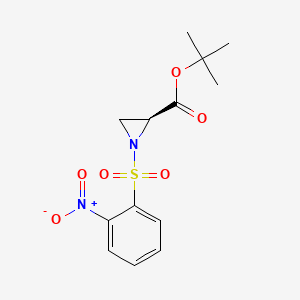
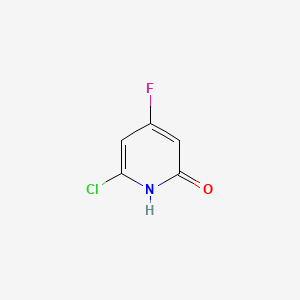
![4-Bromo-6-chlorobenZo[b]thiophene-2-carboxylic acid](/img/structure/B13910907.png)
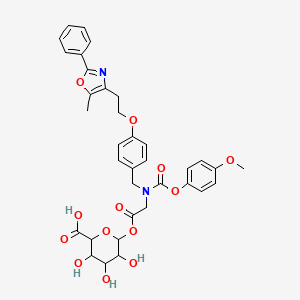
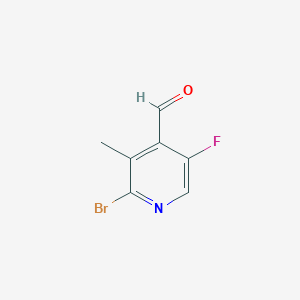


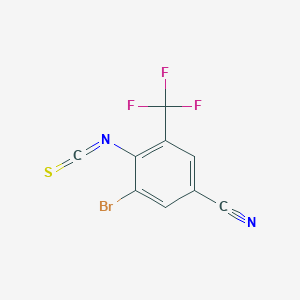
![7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13910947.png)
